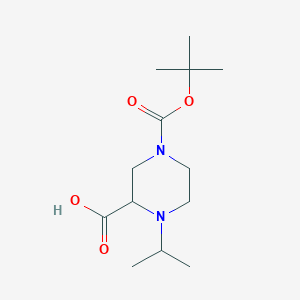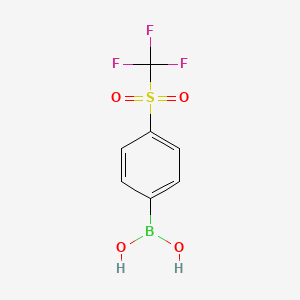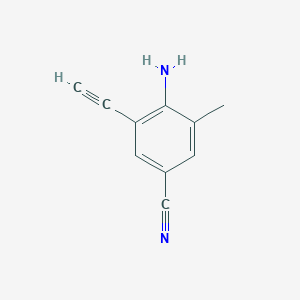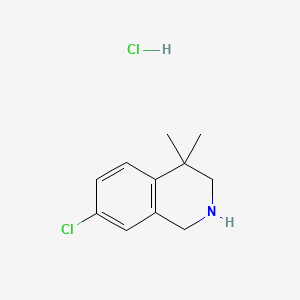
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 4th position on the tetrahydroisoquinoline ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the Pictet–Spengler cyclization, Bischler–Napieralski cyclization/reduction, or Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions.
化学反应分析
Types of Reactions: 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrones, while reduction can produce different tetrahydroisoquinoline derivatives.
科学研究应用
Chemistry: In chemistry, 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: This compound has been studied for its potential biological activities. It is used in the development of pharmaceuticals, including drugs for treating neurological disorders, inflammation, and infections .
Industry: In the industrial sector, 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized in the production of agrochemicals and dyestuffs. Its unique chemical properties make it a valuable component in the formulation of various products .
作用机制
The mechanism of action of 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components, leading to changes in cellular functions and signaling pathways .
相似化合物的比较
Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chlorine and methyl substitutions.
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Uniqueness: 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the chlorine atom and two methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H15Cl2N |
|---|---|
分子量 |
232.15 g/mol |
IUPAC 名称 |
7-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H |
InChI 键 |
CDSGAYUHOUITRC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC2=C1C=CC(=C2)Cl)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


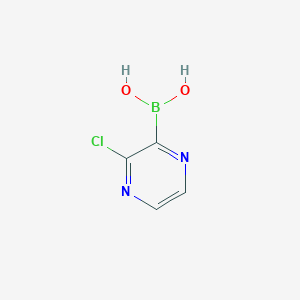
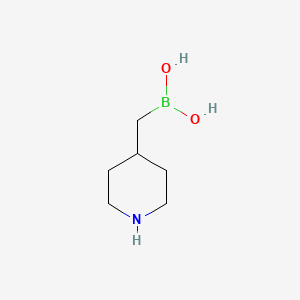
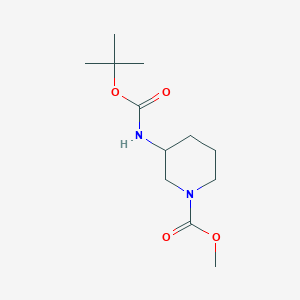
![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
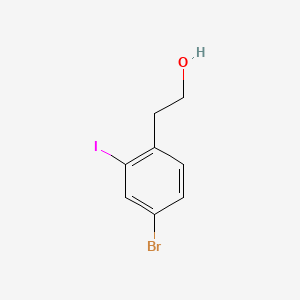
![Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13455433.png)
amino}-4-methylhexanoic acid](/img/structure/B13455440.png)
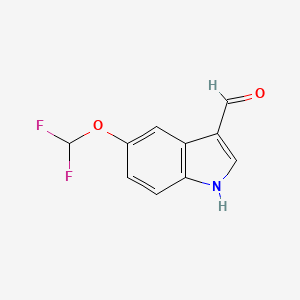
![3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)
![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
![6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13455471.png)
